

An In-Depth Technical Guide to the Spectroscopic Analysis of N-Cyclohexylmaleimide

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Compound of Interest

Compound Name: **N-Cyclohexylmaleimide**

Cat. No.: **B155184**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **N-Cyclohexylmaleimide**. The information presented herein is intended to support research and development activities where this compound is utilized.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and FT-IR analysis of **N-Cyclohexylmaleimide**. This structured presentation allows for straightforward comparison and reference.

Table 1: ^1H NMR Spectroscopic Data for **N-Cyclohexylmaleimide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.66	s	2H	-	HC=CH
4.05	tt	1H	12.4, 3.8	N-CH
1.98 - 1.88	m	2H	-	Cyclohexyl CH ₂
1.78 - 1.68	m	2H	-	Cyclohexyl CH ₂
1.65 - 1.55	m	1H	-	Cyclohexyl CH ₂
1.40 - 1.15	m	5H	-	Cyclohexyl CH ₂

s = singlet, tt = triplet of triplets, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for **N-Cyclohexylmaleimide**

Chemical Shift (δ) ppm	Assignment
171.2	C=O
134.1	HC=CH
51.5	N-CH
29.8	Cyclohexyl CH ₂
26.2	Cyclohexyl CH ₂
25.1	Cyclohexyl CH ₂

Table 3: Mass Spectrometry Data for **N-Cyclohexylmaleimide**

m/z	Relative Intensity (%)	Assignment
179	45	[M] ⁺
150	12	[M - C ₂ H ₅] ⁺
122	20	[M - C ₄ H ₇] ⁺
110	100	[M - C ₅ H ₉] ⁺
96	60	[C ₆ H ₁₀ N] ⁺
83	25	[C ₆ H ₁₁] ⁺
55	55	[C ₄ H ₇] ⁺

Table 4: FT-IR Spectroscopic Data for **N-Cyclohexylmaleimide**

Wavenumber (cm ⁻¹)	Assignment
~2930	C-H stretch (cyclohexyl)
~2855	C-H stretch (cyclohexyl)
~1700	C=O stretch (imide)
~1450	C-H bend (cyclohexyl)
~828	=C-H bend (maleimide)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **N-Cyclohexylmaleimide** (approximately 10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: -10 to 220 ppm.
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Temperature: 298 K.

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass selective detector was used for the analysis.

Chromatographic Conditions:

- Column: A suitable capillary column (e.g., HP-5MS).
- Carrier Gas: Helium.

- Injection Mode: Split.
- Temperature Program: An appropriate temperature gradient was used to ensure separation of the analyte from any impurities.

Mass Spectrometry Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-450.

Fourier-Transform Infrared (FT-IR) Spectroscopy

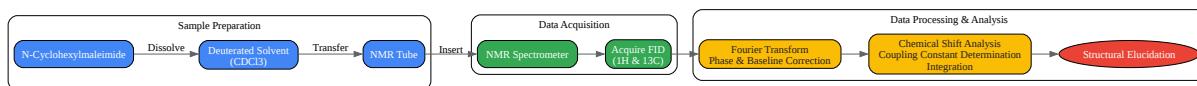
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory was utilized.

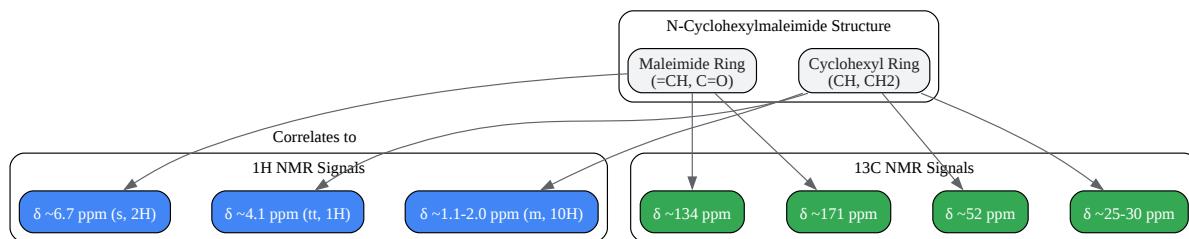
Data Acquisition:

- A small amount of the solid **N-Cyclohexylmaleimide** sample was placed directly onto the ATR crystal.
- The spectrum was recorded in the range of 4000-600 cm^{-1} .
- A background spectrum of the clean ATR crystal was acquired and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the NMR analysis of **N-Cyclohexylmaleimide**.



[Click to download full resolution via product page](#)**Figure 1.** General workflow for NMR analysis of **N-Cyclohexylmaleimide**.[Click to download full resolution via product page](#)**Figure 2.** Correlation of **N-Cyclohexylmaleimide** structure with its NMR signals.

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